What is Dimethyl Phosphate-13C2 Sodium Salt?
What is Dimethyl Phosphate-13C2 Sodium Salt?
An In-depth Technical Guide to Dimethyl Phosphate-13C2 Sodium Salt
Executive Summary
Dimethyl Phosphate-13C2 Sodium Salt is a stable isotope-labeled version of dimethyl phosphate, a small organophosphorus compound. By replacing two natural abundance carbon-12 atoms with heavy carbon-13 isotopes, this molecule becomes an invaluable tool for researchers in analytical chemistry, metabolism, and environmental science. Its primary application is as a high-fidelity internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The isotopic labeling provides a distinct mass shift without significantly altering the chemical and physical properties, allowing it to mimic the behavior of the unlabeled analyte during sample preparation and analysis. This guide provides a comprehensive overview of its properties, core applications, detailed analytical protocols, and the fundamental principles that underpin its use in advanced research.
Introduction: The Significance of Isotopic Labeling
In modern analytical and biomedical research, precision and accuracy are paramount. The quantification of small molecules in complex biological or environmental matrices is often hampered by sample loss during extraction, ion suppression in mass spectrometry, or variations in instrument response. Stable isotope labeling is a powerful strategy to overcome these challenges.[3]
Dimethyl Phosphate-13C2 Sodium Salt is the sodium salt of dimethyl phosphate where the carbon atoms of the two methyl groups have been replaced with the stable (non-radioactive) carbon-13 (¹³C) isotope.[1][4][5] This substitution is the key to its utility. In a mass spectrometer, the labeled compound is easily distinguished from its natural, unlabeled counterpart (the analyte) by a mass difference of +2 Daltons. Because its chemical structure and physicochemical properties are nearly identical to the analyte, it co-elutes in chromatography and experiences similar ionization efficiency and matrix effects. This allows it to serve as a perfect proxy, or internal standard, for accurately calculating the concentration of the unlabeled analyte.[3]
Beyond its role as an internal standard, ¹³C-labeled compounds are fundamental tools in metabolic flux analysis, enabling researchers to trace the journey of carbon atoms through complex biochemical pathways and gain insights into cellular function in health and disease.[6][7][8][9]
Physicochemical Properties
A thorough understanding of the compound's properties is critical for its effective use, storage, and handling.
| Property | Value | Source(s) |
| Chemical Name | Dimethyl Phosphate-13C2 Sodium Salt | [4][5] |
| Synonyms | Phosphoric Acid Dimethyl Ester-13C2 Sodium Salt; Sodium di(methyl-13C) phosphate | [4][10] |
| Molecular Formula | ¹³C₂H₆NaO₄P | [1][4][5] |
| Molecular Weight | 150.02 g/mol | [1][4][5] |
| CAS Number | 157487-95-1 | [1][4][5] |
| Unlabeled CAS | 32586-82-6 | [1][10] |
| Appearance | White to Off-White Solid | [4][11] |
| Storage | 2-8°C, Hygroscopic, Under Inert Atmosphere | [4] |
| Purity | Typically >98% | [12] |
| Solubility | Soluble in water and polar organic solvents like methanol. | Inferred from properties |
Core Applications & Principles of Use
Gold Standard for Quantitative Analysis: Isotope Dilution Mass Spectrometry
The most prominent application of Dimethyl Phosphate-13C2 Sodium Salt is as an internal standard (IS) in isotope dilution mass spectrometry (IDMS).[1][2] This technique is considered the gold standard for quantification due to its high precision and accuracy.
The Causality Behind IDMS: The core principle is the addition of a known quantity of the stable isotope-labeled (SIL) standard to a sample at the earliest stage of the workflow. The SIL-IS and the native analyte behave identically during extraction, derivatization, and chromatographic separation. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the SIL-IS. In the mass spectrometer, the instrument detects both the analyte and the IS as separate mass channels. The ratio of the analyte's signal intensity to the IS's signal intensity is then used to calculate the analyte's precise concentration, effectively canceling out any variations caused by matrix effects or sample loss.
Tracer in Metabolic & Environmental Studies
While often used as an analytical tool, ¹³C-labeled compounds are central to metabolic research.[6][7] By introducing a ¹³C-labeled substrate into a biological system, scientists can track its transformation through metabolic pathways, quantifying metabolic fluxes and identifying pathway activities.[8][9] Dimethyl Phosphate-13C2 can be used in studies focused on the metabolism of organophosphates or serve as a labeled precursor for the chemical or enzymatic synthesis of more complex ¹³C-labeled biomolecules, such as phospholipids or phosphorylated metabolites.[4][11]
In environmental science, it can be used to trace the degradation and fate of dimethyl phosphate, a breakdown product of some pesticides and nerve agents, in soil and water samples.[13][14][15]
Analytical Methodologies & Protocols
Protocol: Quantification of Dimethyl Phosphate in River Water by LC-MS/MS
This protocol provides a self-validating system for the quantification of unlabeled dimethyl phosphate (DMP) using Dimethyl Phosphate-13C2 Sodium Salt as an internal standard.
1. Preparation of Standards and Reagents:
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve unlabeled DMP and Dimethyl Phosphate-13C2 Sodium Salt (IS) in separate volumetric flasks using methanol.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serially diluting the unlabeled DMP stock solution. Spike each calibrator with the IS solution to a final, constant concentration (e.g., 50 ng/mL).
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner.
2. Sample Preparation:
- Collect 1 mL of river water into a microcentrifuge tube.
- Causality: To account for any loss during extraction, add 10 µL of the IS working solution (e.g., 5 µg/mL) to the sample before any other processing step. This ensures the IS experiences the same conditions as the analyte.
- Vortex briefly to mix.
- Add 1 mL of acetonitrile, vortex for 1 minute to precipitate proteins and other macromolecules.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Methanol with 0.1% formic acid).
- Transfer to an autosampler vial for analysis.
3. LC-MS/MS Conditions (Illustrative):
- LC System: Standard HPLC or UHPLC system.
- Column: A reverse-phase column suitable for polar compounds (e.g., HILIC or a C18 with an aqueous-compatible end-capping).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Methanol.
- Gradient: A suitable gradient to retain and elute the polar DMP (e.g., 5% B held for 1 min, ramp to 95% B over 5 min, hold for 2 min).
- Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative ion mode.
- Ionization Source: Electrospray Ionization (ESI).
- MRM Transitions:
- DMP (Analyte): Q1: 125.0 -> Q3: 79.0 (Phosphate fragment)
- DMP-¹³C₂ (IS): Q1: 127.0 -> Q3: 79.0 (Phosphate fragment)
- Causality: The parent ion (Q1) mass for the IS is +2 Da higher than the analyte, but the fragment ion (Q3) is identical because the fragmentation cleaves the unlabeled phosphate group. This shared fragment improves analytical consistency.
4. Data Analysis & Validation:
- Integrate the peak areas for both the analyte and the IS transitions.
- Calculate the peak area ratio (Analyte Area / IS Area) for each calibrator.
- Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x) should be applied.
- Calculate the concentration of DMP in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
- Trustworthiness: The system is validated if the calculated concentrations of the QC samples are within ±15% of their nominal values.
Characterization by NMR Spectroscopy
NMR is used to confirm the structure and isotopic purity of the compound.
-
¹H NMR: The proton spectrum will show a singlet for the six equivalent methyl protons. This peak will be split into a doublet due to coupling with the phosphorus-31 nucleus (³JHP coupling). Further smaller couplings to the ¹³C nuclei will also be present.
-
¹³C NMR: The carbon spectrum is simplest with proton decoupling. It will show a single peak for the two equivalent methyl carbons. This peak will be split into a doublet due to direct one-bond coupling to the phosphorus-31 nucleus (¹JCP), which is typically a large coupling constant.[16]
-
³¹P NMR: The phosphorus spectrum, with proton decoupling, will show a singlet. If undecoupled, this signal will be split into a septet by the six equivalent protons of the two methyl groups. The presence of the two ¹³C atoms will result in satellite peaks flanking the main signal.[17][18] The chemical shift is indicative of the phosphate ester environment.[19]
Synthesis and Isotopic Labeling
The synthesis of Dimethyl Phosphate-13C2 Sodium Salt involves standard organophosphorus chemistry, with the critical starting material being ¹³C-labeled methanol (¹³CH₃OH). A common route involves the reaction of a phosphorus oxyhalide (e.g., POCl₃) with two equivalents of ¹³C-methanol in the presence of a base, followed by controlled hydrolysis and salt formation with a sodium base (e.g., sodium hydroxide or sodium methoxide). The precise control of stoichiometry is crucial to ensure the desired dimethylated product.
Handling, Storage, and Safety
-
Handling: As with all chemicals, Dimethyl Phosphate-13C2 Sodium Salt should be handled in a well-ventilated area, preferably a fume hood.[20] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[21] Avoid generating dust.[20]
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and degradation.[4]
Conclusion
Dimethyl Phosphate-13C2 Sodium Salt is more than just a chemical; it is a precision tool that enables researchers to achieve higher levels of accuracy and certainty in their work. Its primary role as an internal standard in isotope dilution mass spectrometry addresses fundamental challenges in analytical quantification, making it indispensable in drug development, clinical diagnostics, and environmental monitoring. Furthermore, its nature as a ¹³C-labeled molecule opens doors for sophisticated metabolic tracing studies. As analytical instrumentation continues to advance in sensitivity, the need for high-purity, reliable stable isotope-labeled standards like Dimethyl Phosphate-13C2 Sodium Salt will only grow, solidifying its place in the modern research laboratory.
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